



Application Notes and Protocols for the Synthesis of Ibrutinib

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Compound of Interest		
Compound Name:	(S)-1-Boc-3-hydroxypiperidine	
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Introduction

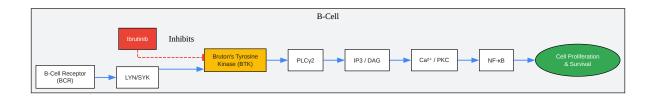
Ibrutinib is a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK), a critical enzyme in the B-cell receptor (BCR) signaling pathway.[1][2][3] By covalently binding to a cysteine residue (Cys481) in the active site of BTK, ibrutinib effectively blocks downstream signaling, leading to decreased B-cell proliferation and survival.[1][3] This targeted mechanism of action has established ibrutinib as a key therapeutic agent in the treatment of various B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and Waldenström's macroglobulinemia.[1][3] The BCR signaling pathway is essential for the development, differentiation, and survival of B-cells, and its dysregulation is a hallmark of many B-cell cancers.[3][4] Ibrutinib's inhibition of BTK disrupts this pathway, thereby impeding the growth and proliferation of malignant B-cells.[5][6]

The synthesis of ibrutinib involves the strategic assembly of its core components. A key chiral intermediate in this process is **(S)-1-Boc-3-hydroxypiperidine**, which provides the piperidine ring with the correct stereochemistry essential for the drug's activity.[7][8] This document provides detailed protocols for the synthesis of ibrutinib commencing from **(S)-1-Boc-3-hydroxypiperidine**, focusing on a common and effective synthetic route.

Ibrutinib Mechanism of Action: Signaling Pathway



Ibrutinib targets and inhibits Bruton's tyrosine kinase (BTK), a key component of the B-cell receptor (BCR) signaling pathway. This pathway is crucial for B-cell proliferation, differentiation, and survival. In certain B-cell malignancies, this pathway is constitutively active, promoting uncontrolled cell growth. Ibrutinib's irreversible inhibition of BTK disrupts this signaling cascade.





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